5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide
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Overview
Description
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a benzylidene-hydrazide moiety
Preparation Methods
The synthesis of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloro-6-fluorobenzaldehyde under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies showing promising results in cell-based assays.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (2-CL-6-F-benzylidene)-hydrazide can be compared with other similar compounds, such as:
5-(2-CL-6-F-benzylidene)-2-(4-ME-PH)(1,3)thiazolo(3,2-B)(1,2,4)triazol-6(5H)-one: This compound shares a similar benzylidene-hydrazide moiety but differs in the presence of a thiazole ring instead of a pyrazole ring.
1-((4-CL-benzylidene)amino)-5-ME-2-(4-pyridinyl)-1,2-dihydro-1,2,4-triazin-6-ol: This compound has a similar benzylidene group but contains a triazine ring and a pyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClFN4O2 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O2/c1-2-27-13-8-6-12(7-9-13)17-10-18(24-23-17)19(26)25-22-11-14-15(20)4-3-5-16(14)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
XUYOMYMKVXPUSR-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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